molecular formula C22H22N2O5 B2818866 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898456-74-1

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2818866
CAS No.: 898456-74-1
M. Wt: 394.427
InChI Key: BKXOEWJWKLBFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that features a furan ring, a piperazine ring, and a pyranone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 5-phenylmethoxypyran-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce furan-2-methanol derivatives .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to its combination of a furan ring, a piperazine ring, and a pyranone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-19-13-18(28-16-21(19)29-15-17-5-2-1-3-6-17)14-23-8-10-24(11-9-23)22(26)20-7-4-12-27-20/h1-7,12-13,16H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXOEWJWKLBFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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